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Compound of Interest

Compound Name:
3-Chloro-2-fluoro-6-

(trifluoromethyl)benzaldehyde

Cat. No.: B064887 Get Quote

An In-depth Technical Guide to the Isomers of C8H3ClF4O

For Researchers, Scientists, and Drug Development Professionals

Abstract
The chemical formula C8H3ClF4O corresponds to several structural isomers, primarily

substituted benzoyl chlorides, which are valuable reagents in organic synthesis. These

compounds serve as critical building blocks in the development of novel pharmaceuticals and

agrochemicals due to the presence of fluorine and trifluoromethyl groups, which can

significantly modulate a molecule's physicochemical and biological properties. This guide

provides a comprehensive overview of the known isomers of C8H3ClF4O, their

physicochemical properties, general synthetic protocols, and potential applications in research

and development.

Identification and IUPAC Nomenclature of
C8H3ClF4O Isomers
The molecular formula C8H3ClF4O designates several isomers of a substituted benzoyl

chloride. The core structure consists of a benzene ring substituted with a chlorocarbonyl group

(-COCl), a fluorine atom (-F), and a trifluoromethyl group (-CF3). The IUPAC names of the

identified isomers are determined by the relative positions of these substituents on the aromatic

ring.
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The primary isomers for the molecular formula C8H3ClF4O are:

2-Fluoro-4-(trifluoromethyl)benzoyl chloride[1][2][3]

4-Fluoro-2-(trifluoromethyl)benzoyl chloride[4]

2-Fluoro-5-(trifluoromethyl)benzoyl chloride[5]

These compounds are reactive acylating agents and are typically used as intermediates in the

synthesis of more complex molecules.

Physicochemical Properties
The physicochemical properties of these isomers are crucial for their handling, reaction setup,

and for predicting the properties of their derivatives. The available data for two of the isomers

are summarized below for comparison.

Property
2-Fluoro-4-
(trifluoromethyl)benzoyl
chloride

4-Fluoro-2-
(trifluoromethyl)benzoyl
chloride

CAS Number 126917-10-0[2][3] 189807-21-4[4]

Molecular Weight 226.56 g/mol [1][3] 226.56 g/mol [4]

Boiling Point Not specified 157 °C (lit.)[4]

Density Not specified 1.495 g/mL at 25 °C (lit.)[4]

Refractive Index Not specified n20/D 1.468 (lit.)[4]

InChI Key
OOAHPLWBUUTFMV-

UHFFFAOYSA-N[2]

OEYHURRIOWWRMD-

UHFFFAOYSA-N[4]

Flash Point Not specified 85 °C (185 °F) - closed cup[4]

Storage Temperature Not specified 2-8°C[4]

Experimental Protocols: Synthesis
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The isomers of C8H3ClF4O are typically synthesized from their corresponding carboxylic acids.

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic

chemistry. Below is a general methodology that can be adapted for the synthesis of these

specific isomers.

General Protocol for the Synthesis of Fluoro-
(trifluoromethyl)benzoyl Chlorides
This protocol describes the conversion of a substituted benzoic acid to its corresponding

benzoyl chloride using thionyl chloride (SOCl2).

Materials:

Appropriate fluoro-(trifluoromethyl)benzoic acid (e.g., 2-fluoro-4-(trifluoromethyl)benzoic acid)

Thionyl chloride (SOCl2)

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Anhydrous toluene or dichloromethane (DCM) as solvent

Inert gas (Nitrogen or Argon)

Standard glassware for reflux and distillation

Procedure:

Reaction Setup: A round-bottom flask is charged with the fluoro-(trifluoromethyl)benzoic acid

(1.0 eq) and an anhydrous solvent (e.g., toluene). The flask is equipped with a reflux

condenser and placed under an inert atmosphere.

Addition of Reagents: Thionyl chloride (typically 1.5-2.0 eq) is added to the suspension at

room temperature. A catalytic amount of DMF (1-2 drops) is then carefully added.

Reaction: The reaction mixture is heated to reflux (the temperature will depend on the

solvent used) and maintained at this temperature for 2-4 hours. The progress of the reaction

can be monitored by the cessation of gas evolution (HCl and SO2).
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Work-up: After the reaction is complete, the mixture is cooled to room temperature. The

excess thionyl chloride and the solvent are removed under reduced pressure using a rotary

evaporator.

Purification: The crude benzoyl chloride is then purified by fractional distillation under

reduced pressure to yield the final product.

Safety Precautions:

This reaction should be performed in a well-ventilated fume hood as it produces toxic gases

(HCl and SO2).

Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective

equipment (gloves, safety glasses, lab coat) must be worn.

Applications in Research and Drug Development
Acyl halides such as the isomers of C8H3ClF4O are highly valuable in medicinal chemistry and

drug development. Their primary utility lies in their ability to acylate a wide range of

nucleophiles, forming amides, esters, and ketones.

Amide Bond Formation: The reaction with primary or secondary amines to form amides is

one of the most common applications. This is a cornerstone of peptide synthesis and the

creation of many drug molecules.

Esterification: Reaction with alcohols yields esters, which are prevalent in many biologically

active compounds and can be used as prodrugs.

Friedel-Crafts Acylation: These benzoyl chlorides can be used to introduce the fluoro-

(trifluoromethyl)benzoyl moiety onto another aromatic ring, creating complex diaryl ketones.

The presence of the trifluoromethyl group is particularly significant in drug design. It can

enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological

targets.[6] The fluorine substituent further modulates the electronic properties of the molecule.

While specific signaling pathways for C8H3ClF4O isomers are not documented, their

derivatives, such as benzoyl arylureas, have been investigated for insecticidal and acaricidal
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activities.[7] This suggests that compounds synthesized from these building blocks could be

screened for a wide range of biological activities.

Visualizations
Logical Workflow for Synthesis and Application
The following diagram illustrates a typical workflow from the starting carboxylic acid to the

synthesis of potential drug candidates.
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Caption: Synthetic and screening workflow for C8H3ClF4O isomers.

General Reaction Pathway
This diagram shows the general reaction of a C8H3ClF4O isomer with a nucleophile.
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Caption: General acylation reaction of C8H3ClF4O isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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